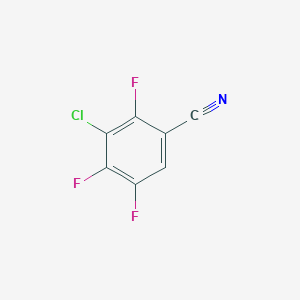
3-Chloro-2,4,5-trifluorobenzonitrile
Descripción general
Descripción
3-Chloro-2,4,5-trifluorobenzonitrile is a chemical compound with the molecular formula C7HClF3N and a molecular weight of 191.54 g/mol. It is known for its applications in various fields of research and industry, particularly in the synthesis of pharmaceuticals and agrochemicals.
Métodos De Preparación
The synthesis of 3-Chloro-2,4,5-trifluorobenzonitrile typically involves the Halex (halogen exchange) reaction. One common method is the reaction of 2,4-dichloro-5-fluorobenzonitrile with an alkali metal fluoride or a tetraalkylammonium fluoride in the presence of a phase transfer catalyst . The reaction is carried out at temperatures ranging from 80 to 250°C . Industrial production methods often involve similar processes but are optimized for higher yields and cost-effectiveness .
Análisis De Reacciones Químicas
3-Chloro-2,4,5-trifluorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in highly regioselective substitution reactions.
Oxidation and Reduction: While specific oxidation and reduction reactions are less commonly reported, the compound’s structure suggests potential for such reactions under appropriate conditions.
Common Reagents and Conditions: Reagents like potassium fluoride and solvents such as dimethyl sulfoxide are often used.
Aplicaciones Científicas De Investigación
3-Chloro-2,4,5-trifluorobenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting bacterial infections.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Chloro-2,4,5-trifluorobenzonitrile largely depends on its derivatives and their specific applications. Detailed studies on its mechanism of action are often focused on its derivatives rather than the parent compound itself.
Comparación Con Compuestos Similares
3-Chloro-2,4,5-trifluorobenzonitrile can be compared with other similar compounds such as:
2,4,5-Trifluorobenzonitrile: Lacks the chlorine atom, which can influence its reactivity and applications.
3,5-Dichloro-2,4,6-trifluorobenzonitrile: Contains additional chlorine atoms, which can alter its chemical properties and uses.
2,4-Dichloro-3,5-difluorobenzoic acid: A related compound used in the synthesis of antibacterial agents.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and utility in various synthetic applications.
Propiedades
IUPAC Name |
3-chloro-2,4,5-trifluorobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HClF3N/c8-5-6(10)3(2-12)1-4(9)7(5)11/h1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRANJOPEMMWETD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)Cl)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
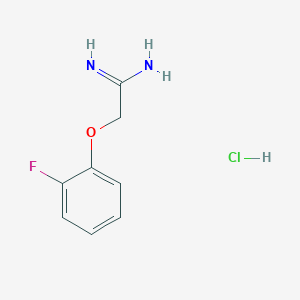
![2-(2-Chloro-ethyl)-4-methyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B6299207.png)
![1-(Dimethylamino)imidazo[1,5-a]quinoline-3-carbaldehyde](/img/structure/B6299212.png)

![2-[2-(1,1-Dimethylethyl)phenoxy]-ethanimidamide hydrochloride](/img/structure/B6299217.png)
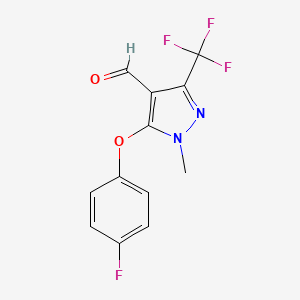
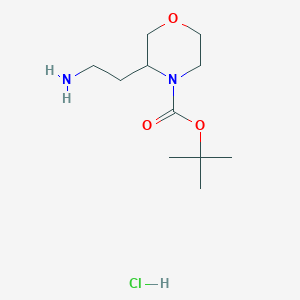

![rel-[(1S,3aS,6aS)-Octahydro-1-pentalenylmethyl]amine hydrochloride](/img/structure/B6299244.png)
![{3-Phenylbicyclo[1.1.1]pentan-1-yl}methanol](/img/structure/B6299252.png)

![rac-(5R,6R)-1-Azaspiro[4.4]nonan-6-ol hydrochloride](/img/structure/B6299278.png)
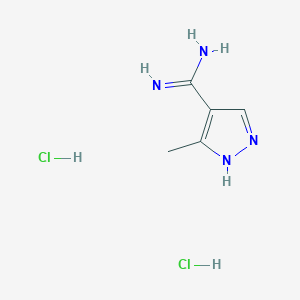
![1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-4-[(trifluoromethyl)thio]-1H-pyrazol-5-amine](/img/structure/B6299284.png)
